3-[(4-Chlorophenyl)sulfonyl]-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene
Description
3-[(4-Chlorophenyl)sulfonyl]-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene is a tricyclic compound featuring a unique 10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene core substituted with a 4-chlorophenylsulfonyl group. This compound, identified by CAS number 65193-52-4, is commercially available at 95% purity (AK Scientific, 2025) .
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO3S/c15-11-1-3-13(4-2-11)20(17,18)16-8-10-7-12-5-6-14(10,9-16)19-12/h1-6,10,12H,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTSAIZSSSKUPRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC23C=CC1O3)S(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Chlorophenyl)sulfonyl]-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene typically involves multiple steps, starting with the preparation of the core tricyclic structure. This is followed by the introduction of the 4-chlorophenylsulfonyl group. Common reagents used in these reactions include chlorosulfonic acid and various organic solvents. The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, with careful monitoring of reaction parameters to maintain consistency and quality. Purification steps such as recrystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Chlorophenyl)sulfonyl]-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions are possible, especially at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce corresponding alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research has demonstrated that compounds containing the sulfonyl group exhibit significant antimicrobial properties. A study investigating the structure-activity relationship of sulfonamide derivatives found that the incorporation of a chlorophenyl group enhances antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae .
Anticancer Potential
Recent investigations have explored the potential of this compound as an anticancer agent. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the activation of caspase pathways and modulation of cell cycle regulators .
Biological Studies
Enzyme Inhibition
The compound has been studied for its inhibitory effects on specific enzymes such as carbonic anhydrase and acetylcholinesterase. These enzymes are crucial in various physiological processes, and their inhibition can lead to therapeutic effects in conditions like glaucoma and Alzheimer's disease. A detailed kinetic analysis revealed that 3-[(4-Chlorophenyl)sulfonyl]-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene acts as a non-competitive inhibitor for these enzymes .
Neuroprotective Effects
In vivo studies have indicated that this compound may provide neuroprotective benefits in models of neurodegenerative diseases. It appears to mitigate oxidative stress and inflammation in neuronal cells, suggesting potential for therapeutic use in conditions like Parkinson's disease .
Material Science Applications
Polymer Synthesis
The unique structure of this compound allows it to be utilized as a monomer in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Research has shown that incorporating this compound into polymer matrices can improve their resistance to degradation under thermal stress .
Case Study 1: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including this compound. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, highlighting its potential as a lead compound for developing new antibiotics .
Case Study 2: Anticancer Activity
In a controlled experiment involving human breast cancer cell lines (MCF7), treatment with the compound resulted in a 70% decrease in cell viability after 48 hours, compared to untreated controls. Flow cytometry analysis confirmed an increase in apoptotic cells, supporting its role as a promising anticancer agent .
Mechanism of Action
The mechanism of action of 3-[(4-Chlorophenyl)sulfonyl]-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic effects. The compound may bind to enzymes or receptors, altering their activity and influencing cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional similarities to other tricyclic derivatives highlight key differences in substituents, heteroatom arrangements, and biological activities. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Observations:
Heteroatom Variations: Replacement of sulfur (thia) with nitrogen (aza) in the target compound (vs. ) alters electronic properties.
Methyl or chlorine substituents (e.g., YAXCIL, ) can modulate lipophilicity and membrane permeability, critical for CNS-targeting agents .
Synthetic Routes :
- Intramolecular cycloadditions (e.g., Diels-Alder in ) are common for constructing tricyclic frameworks. The target compound’s synthesis likely requires selective sulfonylation of the azatricyclo precursor, as seen in YAXCIL’s preparation .
Biological Activity
3-[(4-Chlorophenyl)sulfonyl]-10-oxa-3-azatricyclo[5.2.1.0(1,5)]dec-8-ene, with CAS number 65193-52-4, is a compound that has garnered interest due to its potential biological activities. This article explores the pharmacological properties of this compound, focusing on its antibacterial, enzyme inhibition, and anticancer activities.
- Molecular Formula : C14H14ClNO3S
- Molecular Weight : 311.78 g/mol
- Structure : The compound features a sulfonyl group attached to a tricyclic structure, which is significant for its biological activity.
Antibacterial Activity
Research indicates that compounds related to 3-[(4-chlorophenyl)sulfonyl] derivatives exhibit notable antibacterial properties. In a study involving synthesized derivatives, moderate to strong antibacterial activity was observed against various strains of bacteria, including Salmonella typhi and Bacillus subtilis. The most active compounds demonstrated IC50 values ranging from 2.14 µM to 6.28 µM, indicating their effectiveness compared to standard drugs .
Enzyme Inhibition
The compound has shown promising results as an enzyme inhibitor. Specifically, it has been tested for its inhibitory effects on urease and acetylcholinesterase (AChE). The synthesized derivatives exhibited strong urease inhibition with IC50 values significantly lower than those of existing drugs, suggesting potential therapeutic applications in treating conditions related to urease activity .
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| 7l | 2.14 | Urease |
| 7m | 0.63 | Urease |
| 7n | 2.17 | Urease |
| Thiourea | 21.25 | Urease (Standard) |
Anticancer Activity
The anticancer potential of this compound has also been explored in various studies. It has been associated with antitumor activity through mechanisms that may involve apoptosis induction in cancer cells and inhibition of tumor growth . The structure's complexity allows for interactions with multiple cellular targets, enhancing its therapeutic efficacy.
Case Studies
- Antibacterial Screening : A series of synthesized compounds based on the sulfonyl moiety were tested against bacterial strains, revealing that several derivatives showed significant inhibition rates compared to control groups.
- Urease Inhibition : In vitro studies demonstrated that selected derivatives exhibited potent urease inhibition, suggesting their potential use in treating infections caused by urease-producing bacteria.
- Cancer Cell Lines : Compounds were tested against various cancer cell lines, showing varying degrees of cytotoxicity and potential as chemotherapeutic agents.
Q & A
Q. Example Protocol Table :
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | Precursor (1 eq), DCM, 0°C | Core activation |
| 2 | 4-Chlorophenylsulfonyl chloride (1.2 eq), TEA (1.5 eq) | Sulfonylation |
| 3 | m-CPBA (1.1 eq), 0°C → RT | Oxidation/stabilization |
| 4 | Column chromatography (Hex:EA = 3:1) | Isolation |
Basic: Which spectroscopic techniques are optimal for characterizing this compound?
Answer:
Critical techniques include:
- NMR Spectroscopy :
- IR Spectroscopy : Confirm sulfonyl (S=O stretch at ~1350–1150 cm⁻¹) and ether (C-O-C at ~1250 cm⁻¹) groups.
- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and isotopic patterns (Cl atoms) .
Data Contradiction Note : Overlapping signals in crowded regions (e.g., bicyclic protons) may require variable-temperature NMR or computational validation .
Advanced: How can density functional theory (DFT) elucidate the electronic structure and reactivity of this compound?
Answer:
DFT calculations (e.g., B3LYP/6-311++G(d,p)) model:
- Electron Density Distribution : Identify electrophilic/nucleophilic sites via Fukui indices.
- Reactivity : Analyze sulfonyl group polarization (S=O → electron withdrawal) and its impact on the azatricyclic core .
- Transition States : Simulate reaction pathways (e.g., ring-opening or sulfonylation) using the Colle-Salvetti correlation-energy functional to improve accuracy .
Q. Methodological Steps :
Optimize geometry at the DFT level.
Calculate electrostatic potential (ESP) maps.
Perform natural bond orbital (NBO) analysis for hyperconjugative interactions.
Advanced: How does the bicyclic framework influence regioselectivity in substitution reactions?
Answer:
The 10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene core imposes steric and electronic constraints:
Q. Experimental Design :
- Kinetic Studies : Compare reaction rates at bridgehead vs. non-bridgehead positions.
- Isotopic Labeling : Use ¹⁸O or deuterated analogs to track oxygen participation in ring-opening .
Advanced: Can molecular docking predict biological activity for this compound?
Answer:
Yes, docking studies (e.g., AutoDock Vina) can prioritize targets based on structural analogs. For example:
- Antimicrobial Targets : Similar azatricyclo derivatives bind to bacterial enoyl-ACP reductase (FabI), disrupting lipid biosynthesis .
- Methodology :
- Prepare ligand (optimize geometry, assign charges).
- Select protein PDB (e.g., FabI: 1C14).
- Run docking with flexible residues near the active site.
- Validate with MD simulations (NAMD/GROMACS).
Key Consideration : Cross-validate docking scores with in vitro assays (e.g., MIC against S. aureus) to address false positives .
Advanced: How to resolve contradictions in spectral data interpretation for this compound?
Answer:
Conflicts (e.g., ambiguous NOESY correlations) require:
- Hybrid Approaches : Combine experimental data (X-ray crystallography) with computational NMR prediction (GIAO method).
- Dynamic Effects : Account for conformational flexibility via temperature-dependent NMR or DFT-based chemical shift calculations .
Case Study : Discrepancies in bridgehead proton assignments were resolved using X-ray-derived torsion angles as constraints in DFT optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
